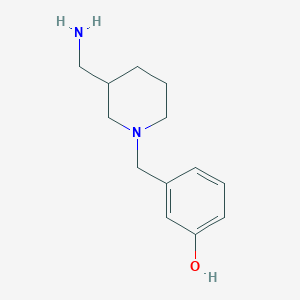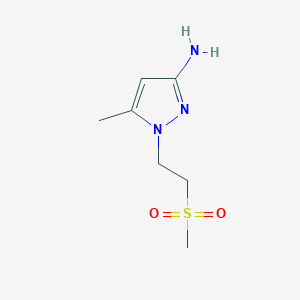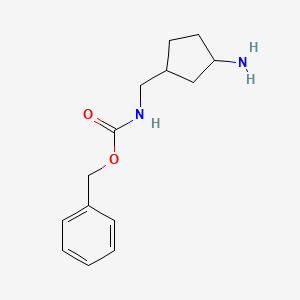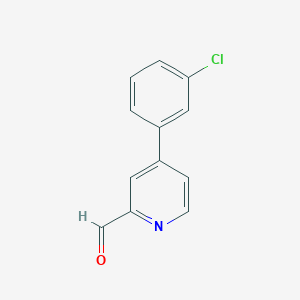
3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol is a chemical compound that features a phenol group attached to a piperidine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol typically involves the reaction of 3-hydroxybenzyl chloride with 3-(aminomethyl)piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group in 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
Chemistry: 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may be used in the development of new pharmaceuticals or as a tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. It may be explored for its pharmacological properties, such as its ability to modulate specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
3-(Piperidin-1-ylmethyl)phenol: Similar structure but lacks the aminomethyl group.
3-(Aminomethyl)piperidine: Lacks the phenol group.
4-(Aminomethyl)piperidine: Similar but with the aminomethyl group in a different position.
Uniqueness: 3-((3-(Aminomethyl)piperidin-1-yl)methyl)phenol is unique due to the presence of both the phenol and aminomethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[[3-(aminomethyl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C13H20N2O/c14-8-12-4-2-6-15(10-12)9-11-3-1-5-13(16)7-11/h1,3,5,7,12,16H,2,4,6,8-10,14H2 |
InChI Key |
ZSXRVWIWZUXCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)




![8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate hydrochloride](/img/structure/B13341973.png)



